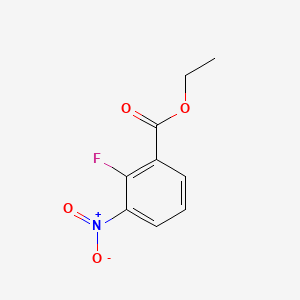

Ethyl 2-fluoro-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-3-nitrobenzoate typically involves a multi-step process starting from readily available starting materials. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to a fluorination reaction to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid. The esterification of this acid with ethanol yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Ethyl 2-fluoro-3-aminobenzoate.

Ester Hydrolysis: 2-fluoro-3-nitrobenzoic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-fluoro-3-nitrobenzoate can be compared with other similar compounds such as:

Ethyl 3-fluoro-2-nitrobenzoate: Differing in the position of the fluorine and nitro groups, which can affect its reactivity and applications.

Ethyl 2-chloro-3-nitrobenzoate: Substitution of fluorine with chlorine, leading to different chemical properties and reactivity.

Ethyl 2-fluoro-4-nitrobenzoate:

Biologische Aktivität

Ethyl 2-fluoro-3-nitrobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol. Its structure includes a nitro group (-NO₂) and a fluoro group (-F) attached to a benzoate framework, which contributes to its reactivity and biological interactions. The compound is characterized by its aromatic ring, influencing both its chemical behavior and biological activity.

The primary mechanism through which this compound exhibits biological activity is through enzyme inhibition . Specifically, it has been studied for its inhibitory effects on cholinesterase enzymes, which are crucial in regulating acetylcholine levels in the brain. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

- Acetylcholinesterase (AChE) : this compound has shown significant inhibitory effects on AChE, leading to increased levels of acetylcholine, which can enhance cognitive function and memory.

- Butyrylcholinesterase (BChE) : Similar inhibitory activity has been observed against BChE, further supporting its potential therapeutic applications in neurodegenerative disorders.

Research Findings

Recent studies have utilized various methods to investigate the biological activity of this compound:

- Molecular Docking Studies : These studies indicate that this compound can effectively bind to the active sites of cholinesterase enzymes. The binding affinities suggest that structural modifications can enhance its inhibitory potency.

- Pharmacokinetic Studies : Although comprehensive pharmacokinetic data are still limited, initial findings suggest favorable absorption and distribution characteristics that could support its use in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds within the nitrobenzoate family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-5-fluoro-3-nitrobenzoate | Amino group addition | Enhanced interaction with biological targets |

| Methyl 4-fluoro-3-nitrobenzoate | Different positioning of functional groups | Varying reactivity profile |

| Ethyl 3-chloro-2-nitrobenzoate | Chlorine atom instead of fluorine | Differences in electron-withdrawing effects |

This table highlights how structural variations influence the biological activity and reactivity of similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neuroprotection.

- Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are needed to establish efficacy and mechanisms .

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXTZNGCDRNCKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.